

The Rhizoxin Binding Site on β -Tubulin: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Rhizoxin

Cat. No.: B1680598

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the binding site of **rhizoxin** on β -tubulin, a critical interaction for its potent antimitotic activity. **Rhizoxin**, a macrolide produced by the bacterium *Paraburkholderia rhizoxinica*, an endosymbiont of the fungus *Rhizopus microsporus*, disrupts microtubule dynamics, making it a subject of significant interest in cancer research.^[1] This document details the molecular interactions, quantitative binding data, experimental methodologies used for its characterization, and the resultant cellular signaling pathway.

Quantitative Analysis of Rhizoxin-Tubulin Interaction

The affinity of **rhizoxin** and its derivatives for β -tubulin has been quantified through various biochemical and cellular assays. The following table summarizes key quantitative data, providing a comparative overview of binding affinities and cytotoxic potencies.

Compound	Parameter	Value	Cell Line/System	Reference
Rhizoxin	Kd	1.7 x 10-7 M	Porcine brain tubulin	[2]
Phomopsin A (competing with Rhizoxin)	Ki	0.8 x 10-8 M	Porcine brain tubulin	[3]
Ansamitocin P-3 (competing with Rhizoxin)	Ki	1.3 x 10-7 M	Porcine brain tubulin	[2]
Vinblastine (non-competitive with Rhizoxin)	Ki	2.9 x 10-6 M	Porcine brain tubulin	[2]
Rhizoxin	IC50	~10-10 M	Various human tumor cell lines	[4]
WF-1360 F (Rhizoxin analog)	IC50	0.8 ng/ml	HCT-116 (Human colon carcinoma)	[5]
22Z-WF-1360 F (Rhizoxin analog)	IC50	0.2 ng/ml	HCT-116 (Human colon carcinoma)	[5]
Rhizoxin	IC50	0.2 ng/ml	HCT-116 (Human colon carcinoma)	[5]
Rhizoxin S2	IC50	58 nM	Protostelium aurantium (Amoeba)	[6]
Rhizoxin S2	CC50	239 nM	HeLa (Human cervical cancer)	[7]
Rhizoxin S2	IC50	248 μM	Caenorhabditis elegans	[6]

(Nematode)

The Molecular Binding Site of Rhizoxin

X-ray crystallography studies have revealed that **rhizoxin** binds to a distinct site on the β -tubulin subunit, separate from the well-known vinca alkaloid binding domain.[8][9] This binding pocket is, however, shared with another class of potent microtubule-destabilizing agents, the maytansinoids.[2][8][9] The binding site is located at the interface between the α - and β -tubulin subunits, and its occupancy by **rhizoxin** sterically hinders the formation of longitudinal tubulin-tubulin interactions necessary for microtubule polymerization.[8][10]

A key amino acid residue, asparagine at position 100 (Asn-100) of β -tubulin, has been identified as crucial for **rhizoxin** binding and sensitivity.[6][10][11] Fungal species with a substitution at this position exhibit resistance to **rhizoxin**.[11]

Experimental Protocols

The characterization of the **rhizoxin** binding site has been accomplished through a combination of biophysical, biochemical, and cell-based experimental approaches.

X-ray Crystallography

High-resolution structural data of the **rhizoxin**-tubulin complex has been obtained through X-ray crystallography.

Methodology:

- Protein Complex Crystallization: Crystals of a complex containing two $\alpha\beta$ -tubulin heterodimers (T2), the stathmin-like protein RB3 (R), and tubulin tyrosine ligase (TTL), denoted as T2R-TTL, are grown.[12] This complex is used because it prevents tubulin polymerization, facilitating crystallization.[13]
- Ligand Soaking: The T2R-TTL crystals are soaked in a solution containing a variant of **rhizoxin**, such as 2,3-desepoxy **rhizoxin** (**rhizoxin** F).[12]
- Data Collection and Structure Determination: The crystals are then subjected to X-ray diffraction, and the resulting diffraction patterns are used to calculate the electron density

map and determine the atomic coordinates of the protein-ligand complex.[\[8\]](#)[\[12\]](#)[\[14\]](#)[\[15\]](#)

Photoaffinity Labeling

Photoaffinity labeling is a powerful technique to covalently link a ligand to its binding site, enabling the identification of the specific protein and peptide region involved in the interaction.[\[16\]](#)[\[17\]](#)

Methodology:

- Probe Synthesis: A photoreactive and fluorescent derivative of **rhizoxin**, such as AD-RZX which contains a 5-azidonaphthalene-1-sulfonyl moiety, is synthesized.[\[18\]](#)
- Binding: The photoaffinity probe is incubated with purified tubulin in the dark to allow for reversible binding to the **rhizoxin** binding site.
- Photocrosslinking: The mixture is then exposed to UV light, which activates the azido group on the probe, leading to the formation of a highly reactive nitrene intermediate that covalently crosslinks to nearby amino acid residues at the binding site.[\[16\]](#)[\[18\]](#)
- Identification of Labeled Protein: The covalently labeled tubulin is identified, often using the fluorescent tag on the probe.
- Peptide Mapping: The labeled tubulin is proteolytically digested, and the resulting peptides are separated and analyzed (e.g., by mass spectrometry) to identify the specific peptide fragment, and ultimately the amino acid residues, that are covalently modified by the **rhizoxin** analog.

Competitive Binding Assays

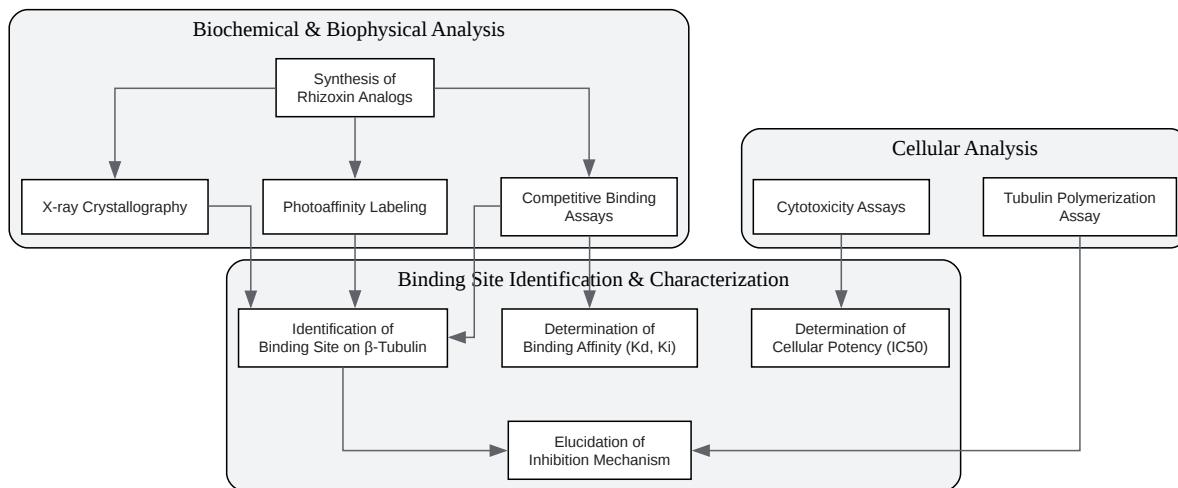
These assays are used to determine if **rhizoxin** shares a binding site with other known tubulin-targeting agents.

Methodology:

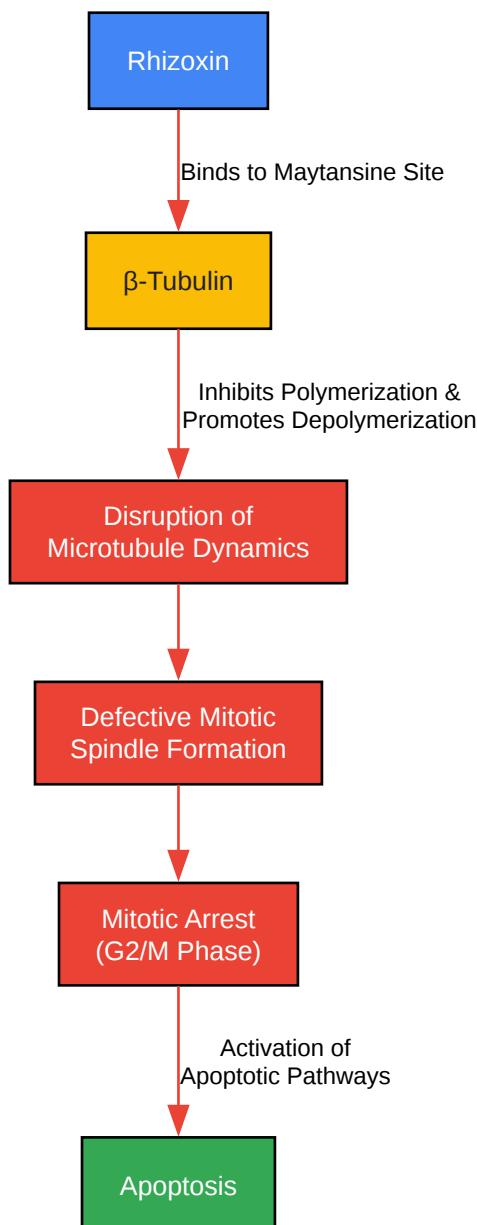
- Radiolabeled Ligand Binding: A radiolabeled ligand known to bind tubulin (e.g., $[3H]$ vinblastine or a radiolabeled maytansine analog) is incubated with purified tubulin.

- Competition: Increasing concentrations of unlabeled **rhizoxin** are added to the incubation mixture.
- Quantification: The amount of bound radiolabeled ligand is measured (e.g., by filter binding assay followed by scintillation counting). A decrease in the amount of bound radiolabeled ligand in the presence of **rhizoxin** indicates competition for the same or an allosterically linked binding site.[2]

Cytotoxicity Assays


These assays measure the potency of **rhizoxin** and its analogs in inhibiting cell growth and proliferation.

Methodology:


- Cell Culture: A human cancer cell line, such as HCT-116, is cultured in appropriate media.[5]
- Drug Treatment: The cells are treated with a range of concentrations of **rhizoxin** or its analogs for a defined period (e.g., 120 hours).[5]
- Cell Viability Measurement: The number of viable cells is determined using a method such as trypan blue exclusion and counting with a hemocytometer, or by using colorimetric assays like the MTT or SRB assay.
- IC50 Determination: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.[5]

Visualizing the Experimental and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the workflow for identifying the **rhizoxin** binding site and the subsequent cellular signaling cascade.

[Click to download full resolution via product page](#)

Experimental workflow for characterizing the **rhizoxin**-tubulin interaction.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Rhizoxin - Wikipedia [en.wikipedia.org]
- 2. Rhizoxin binding to tubulin at the maytansine-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction of phomopsin A with porcine brain tubulin. Inhibition of tubulin polymerization and binding at a rhizoxin binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical antitumour activity and animal toxicology studies of rhizoxin, a novel tubulin-interacting agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation and Identification of Rhizoxin Analogs from *Pseudomonas fluorescens* Pf-5 by Using a Genomic Mining Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toxin-Producing Endosymbionts Shield Pathogenic Fungus against Micropredators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. pnas.org [pnas.org]
- 9. A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Binding selectivity of rhizoxin, phomopsin A, vinblastine, and ansamitocin P-3 to fungal tubulins: differential interactions of these antimitotic agents with brain and fungal tubulins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The 4 A X-ray structure of a tubulin:stathmin-like domain complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High-resolution X-ray structure of three microtubule-stabilizing agents in complex with tubulin provide a rationale for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Utilization of Photoaffinity Labeling to Investigate Binding of Microtubule Stabilizing Agents to P-glycoprotein and β -Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fluorescent and photoaffinity labeling derivatives of rhizoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [The Rhizoxin Binding Site on β -Tubulin: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1680598#rhizoxin-s-binding-site-on-tubulin\]](https://www.benchchem.com/product/b1680598#rhizoxin-s-binding-site-on-tubulin)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com